N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide
Description
N-(1H-Benzo[d]imidazol-2-yl)-3-cyanobenzamide is a benzimidazole-derived compound featuring a cyano-substituted benzamide moiety at the 3-position of the benzimidazole core. This structure positions it within a class of molecules known for diverse biological activities, including neuroprotective, antimicrobial, and anticancer properties. Its synthesis typically involves coupling reactions between 2-aminobenzimidazole and activated 3-cyanobenzoyl derivatives, followed by purification via recrystallization or column chromatography .
Properties
Molecular Formula |
C15H10N4O |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-cyanobenzamide |
InChI |
InChI=1S/C15H10N4O/c16-9-10-4-3-5-11(8-10)14(20)19-15-17-12-6-1-2-7-13(12)18-15/h1-8H,(H2,17,18,19,20) |
InChI Key |
JSWLIGOCNPPDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed cyclization of amido-nitriles, which proceeds through the addition of nickel to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted benzimidazoles, amine derivatives, and various functionalized benzamides.
Scientific Research Applications
Pharmaceutical Development
N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide has been studied for its potential as a pharmaceutical agent. The benzimidazole ring is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the cyano group enhances the compound's reactivity, allowing it to interact with various biological targets effectively.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of similar structures can inhibit the growth of cancer cells in vitro. The unique structure of this compound may contribute to its ability to bind effectively to cancer-related targets, potentially leading to the development of novel anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In various studies, derivatives of benzimidazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The structural features of this compound may enhance its antimicrobial potency due to its ability to disrupt microbial cell functions .
Mechanistic Studies
Understanding the mechanism of action for this compound involves exploring its binding affinities and interactions with specific enzymes and receptors. Molecular docking studies have suggested that this compound can effectively bind to various biological targets, which is crucial for elucidating its pharmacological profile .
Synthesis and Derivative Development
The synthesis of this compound can be performed through several methods, including reactions with different amines or thiols to yield substituted derivatives with potentially enhanced biological activities. This synthetic versatility allows researchers to explore a wide range of derivatives that may exhibit improved pharmacological properties .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Anticancer Studies : In vitro assays have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating significant anticancer potential .
- Antimicrobial Evaluations : Compounds derived from this scaffold were tested against various microbial strains, demonstrating notable activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (EWGs): Chloro (-Cl) and trifluoromethyl (-CF₃) substituents at the 3-position of benzamide (e.g., compounds 6 and 9) significantly enhance mGluR5 antagonism but compromise solubility . The cyano group (-CN) in the target compound is expected to exhibit similar potency trends due to its strong EWG nature, though direct data are unavailable.
Methoxy/Hydroxy Substituents:
- Methoxy groups (e.g., compound 11) improve thermal stability (high melting points) but reduce antimicrobial efficacy compared to EWGs .
- Hydroxy-substituted analogs (e.g., compound 31) exhibit poor solubility due to intermolecular hydrogen bonding, limiting bioavailability .
Hybrid Structures: Triazole-acetamide hybrids (e.g., compound 6a) demonstrate potent quorum sensing inhibition (QSI) in P. aeruginosa, highlighting divergent therapeutic applications compared to neuroprotective benzamides .
Structural and Physicochemical Comparisons
Table 2: Physicochemical Properties of Selected Analogs
Key Observations:
- Melting Points: Methoxy and hydroxy substituents increase melting points due to enhanced crystallinity and hydrogen bonding .
- Solubility: Chloro and cyano derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas hydroxy analogs require specialized formulations for delivery .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-3-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a benzo[d]imidazole moiety linked to a cyanobenzamide fragment. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural characteristics contribute to its biological activities, particularly its ability to interact with various biological targets.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, compounds containing benzimidazole moieties are often linked to anticancer activities through mechanisms such as:
- Inhibition of DNA replication : The compound can bind to DNA, disrupting replication processes.
- Cell cycle arrest : It has been observed to induce G2/M phase arrest in cancer cells, indicating its potential as an anticancer agent .
2. Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Its structural features allow it to interact with microbial enzymes or receptors, leading to inhibition of microbial growth. This aspect is critical in developing new antibiotics or antimicrobial agents .
The mechanism of action for this compound involves:
- Binding affinity : Molecular docking studies suggest that it effectively binds to specific enzymes or receptors crucial for cellular functions.
- Inhibition of enzyme activity : By interacting with enzymes involved in critical cellular processes, it can lead to cell death .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the effects of this compound on a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The compound demonstrated significant growth inhibition across multiple lines, with some derivatives achieving IC50 values comparable to established chemotherapeutics like camptothecin . Flow cytometric analyses revealed that treatment with these compounds led to cell cycle arrest, highlighting their potential as effective anticancer agents.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzimidazole derivatives, which often exhibit varied biological activities. A comparative analysis is presented in Table 2.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1H-benzimidazol-2-yl)-4-cyanobenzenesulfonamide | Contains a sulfonamide group | Enhanced solubility and potential antibacterial activity |
| 2-Amino-N-(1H-benzimidazol-2-yl)benzamide | Contains an amino group | Potentially improved bioactivity due to NH₂ group |
| N-(1H-benzothiazol-2-yl)-3-cyanobenzamide | Substituted thiazole instead of imidazole | Different electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
